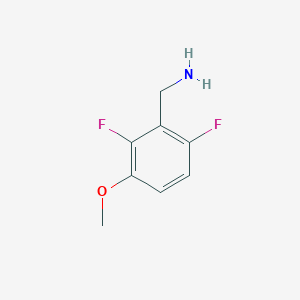

2,6-Difluoro-3-methoxybenzylamine

Beschreibung

BenchChem offers high-quality 2,6-Difluoro-3-methoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-methoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,6-difluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUYEEPUVOCDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402731 | |

| Record name | 2,6-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-50-6 | |

| Record name | 2,6-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 2,6-difluoro-3-methoxybenzylamine, a valuable building block in the development of novel pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2,6-difluoro-3-methoxybenzaldehyde, followed by its conversion to the target benzylamine.

This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to aid in laboratory application.

I. Overview of the Synthetic Pathway

The synthesis of 2,6-difluoro-3-methoxybenzylamine is most effectively achieved through a two-step sequence:

-

Ortho-formylation of 2,4-difluoroanisole: This step involves the directed ortho-metalation of 2,4-difluoroanisole using a strong organolithium base, followed by quenching with an electrophilic formylating agent to introduce the aldehyde functionality at the C3 position. The methoxy group is a strong ortho-directing group, and in conjunction with the fluorine at C2, it directs the lithiation to the desired position between them.

-

Reductive amination of 2,6-difluoro-3-methoxybenzaldehyde: The resulting aldehyde is then converted to the primary amine through reductive amination. This transformation can be accomplished using various reagents, with common methods including catalytic hydrogenation in the presence of ammonia or the use of hydride reducing agents with an ammonia source.

The overall synthetic scheme is depicted below.

Caption: Proposed synthesis pathway for 2,6-difluoro-3-methoxybenzylamine.

II. Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step. These protocols are based on well-established and analogous chemical transformations.

Step 1: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde

This procedure is adapted from a similar synthesis of 2,3-difluoro-6-methoxybenzaldehyde[1]. The ortho-lithiation of 2,4-difluoroanisole is directed by the methoxy group to the C3 position.

Reaction:

Caption: Ortho-formylation of 2,4-difluoroanisole.

Procedure:

-

To a stirred solution of diisopropylamine (1.05 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.05 equivalents, typically a 1.6 M solution in hexanes) dropwise.

-

After stirring for 30 minutes at -78 °C, add a solution of 2,4-difluoroanisole (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-difluoro-3-methoxybenzaldehyde.

Step 2: Synthesis of 2,6-Difluoro-3-methoxybenzylamine

This procedure describes a general method for the reductive amination of an aldehyde to a primary amine using catalytic hydrogenation. This method is advantageous due to its clean work-up.

Reaction:

Caption: Reductive amination to the final product.

Procedure:

-

In a high-pressure reaction vessel, dissolve 2,6-difluoro-3-methoxybenzaldehyde (1.0 equivalent) in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (5-10 mol% Pd).

-

Cool the mixture in an ice bath and saturate with ammonia gas, or add a solution of ammonia in methanol (e.g., 7N).

-

Seal the reaction vessel and pressurize with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, possibly with a small amount of triethylamine to prevent streaking) or by distillation under reduced pressure to yield 2,6-difluoro-3-methoxybenzylamine.

III. Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2,6-difluoro-3-methoxybenzylamine. The values for the intermediates and the final product are based on typical yields for analogous reactions found in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 2,4-Difluoroanisole | C₇H₆F₂O | 144.12 | - | Liquid |

| 2,6-Difluoro-3-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | 70-85 | Solid/Oil |

| 2,6-Difluoro-3-methoxybenzylamine | C₈H₉F₂NO | 173.16 | 60-80 | Liquid/Oil |

IV. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

Caption: Experimental workflow for the synthesis of 2,6-difluoro-3-methoxybenzylamine.

V. Conclusion

The described two-step synthesis pathway offers a reliable and scalable method for the preparation of 2,6-difluoro-3-methoxybenzylamine. The initial ortho-formylation of readily available 2,4-difluoroanisole provides the key aldehyde intermediate, which is then efficiently converted to the target primary amine via reductive amination. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in the fields of medicinal chemistry and drug development. Careful execution of these steps under anhydrous and inert conditions, where specified, is crucial for achieving high yields and purity.

References

A Comprehensive Spectroscopic Guide to 2,6-Difluoro-3-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,6-Difluoro-3-methoxybenzylamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a thorough analysis based on data from structurally similar compounds and predictive models. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of 2,6-Difluoro-3-methoxybenzylamine and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,6-Difluoro-3-methoxybenzylamine. These predictions are derived from the analysis of analogous compounds, including 2,6-difluorobenzyl derivatives and substituted benzylamines, as well as computational models.

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.0 - 7.2 | t | 1H | H-4 | Coupling to adjacent fluorine atoms. |

| ~ 6.8 - 6.9 | t | 1H | H-5 | Coupling to adjacent fluorine atoms. |

| ~ 3.9 | s | 3H | -OCH₃ | |

| ~ 3.8 | s | 2H | -CH₂NH₂ | |

| ~ 1.5 - 2.0 | br s | 2H | -NH₂ | Chemical shift can vary with solvent and concentration. |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 155 - 160 (dd) | C-2, C-6 | Doublet of doublets due to coupling with fluorine. |

| ~ 150 - 155 | C-3 | |

| ~ 125 - 130 (t) | C-4 | Triplet due to coupling with two fluorine atoms. |

| ~ 110 - 115 (t) | C-5 | Triplet due to coupling with two fluorine atoms. |

| ~ 115 - 120 (t) | C-1 | Triplet due to coupling with two fluorine atoms. |

| ~ 56 | -OCH₃ | |

| ~ 35 - 40 (t) | -CH₂NH₂ | Triplet due to coupling with fluorine atoms. |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ -110 to -120 | F-2, F-6 | Referenced to CFCl₃. |

Table 2: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (primary amine) |

| 2850 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1600 - 1620 | Strong | C=C stretch (aromatic ring) |

| 1580 - 1600 | Medium | N-H bend (scissoring) |

| 1450 - 1500 | Strong | C-F stretch |

| 1250 - 1300 | Strong | C-O stretch (aryl ether) |

| 1000 - 1100 | Strong | C-N stretch |

Table 3: Predicted Mass Spectrometry Data

The molecular weight of 2,6-Difluoro-3-methoxybenzylamine (C₈H₉F₂NO) is 173.16 g/mol .[1] Predicted m/z values for common adducts are listed below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.07250 |

| [M+Na]⁺ | 196.05444 |

| [M-H]⁻ | 172.05794 |

| [M+NH₄]⁺ | 191.09904 |

| [M+K]⁺ | 212.02838 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified 2,6-Difluoro-3-methoxybenzylamine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition : Place the sample in the NMR spectrometer. Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation : As 2,6-Difluoro-3-methoxybenzylamine is likely a liquid or low-melting solid at room temperature, the thin-film method is appropriate. Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3]

-

Ionization : Introduce the sample into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. ESI is often preferred for generating the protonated molecule [M+H]⁺.

-

Data Acquisition : Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak and potential fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound like 2,6-Difluoro-3-methoxybenzylamine.

Caption: General workflow for synthesis and spectroscopic characterization.

Caption: Logical flow for NMR-based structure elucidation.

References

Physical and chemical properties of 2,6-Difluoro-3-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxybenzylamine is a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzyl ring, is anticipated to modulate its physicochemical and pharmacological properties. This technical guide provides a summary of its known identifiers and a discussion of its likely physical and chemical characteristics based on the general properties of related compounds, due to the limited availability of specific experimental data for this molecule. Additionally, this document outlines general experimental protocols for the synthesis and analysis of similar aromatic amines and includes a conceptual diagram illustrating the relationships of its structural features to its potential properties.

Compound Identification

A clear identification of 2,6-Difluoro-3-methoxybenzylamine is crucial for any research endeavor. The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2,6-Difluoro-3-methoxyphenyl)methanamine |

| CAS Number | 886498-50-6 |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| Synonyms | (2,6-Difluoro-3-methoxy-benzyl)amine |

Physical and Chemical Properties

Physical Properties

| Property | Value |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

| Appearance | Data Not Available |

| pKa | Data Not Available |

Chemical Properties

| Property | Value |

| Reactivity | Expected to exhibit typical reactivity of a primary benzylamine, such as salt formation with acids, acylation, and alkylation at the nitrogen atom. The aromatic ring may undergo electrophilic substitution, with the positions directed by the fluorine and methoxy substituents. Benzylamines can be oxidized to the corresponding imines or aldehydes.[4][5][6] |

| Stability | Likely stable under standard laboratory conditions. May be sensitive to air and light over time. |

| Hazardous Reactions | Data Not Available. As a primary amine, it is expected to be basic and may react exothermically with strong acids. |

Experimental Protocols

While specific experimental protocols for 2,6-Difluoro-3-methoxybenzylamine are not published, general methodologies for the synthesis and analysis of fluorinated benzylamines can be adapted.

General Synthesis of Fluorinated Benzylamines

The synthesis of fluorinated benzylamines can often be achieved through the reduction of the corresponding benzonitrile or by reductive amination of the corresponding benzaldehyde.[2][7]

Example Protocol: Reductive Amination of a Fluorinated Benzaldehyde

-

Reaction Setup: To a solution of the fluorinated benzaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a nitrogen source such as ammonia (in a suitable form like ammonium acetate or a solution of ammonia in methanol) or another primary amine (1-1.2 equivalents).

-

Formation of Imine: Stir the mixture at room temperature to form the corresponding imine. The progress of this reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once the imine formation is complete or has reached equilibrium, add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂ over a catalyst like Pd/C or Raney nickel) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure fluorinated benzylamine.

Analytical Methods

The purity and identity of 2,6-Difluoro-3-methoxybenzylamine can be determined using a combination of chromatographic and spectroscopic techniques.[8][9][10][11]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of an aromatic amine will typically show characteristic signals for the benzylic protons (CH₂) and the amine protons (NH₂), in addition to the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the fluorine and methoxy substituents.[12][13][14]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.[15]

-

¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds, providing distinct signals for each fluorine atom and valuable information about their chemical environment.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a primary aromatic amine typically displays characteristic absorption bands.[16][17][18][19]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching (asymmetric & symmetric) | 3300 - 3500 (two bands for primary amine) |

| N-H (Amine) | Bending | 1550 - 1650 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Aryl Ether) | Stretching | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1400 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For benzylamines, common fragmentation pathways include the loss of the amino group and cleavage at the benzylic position to form a stable benzyl cation or related fragments.[20][21][22][23]

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the characterization of 2,6-Difluoro-3-methoxybenzylamine.

References

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 5. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Benzylamine synthesis by C-C coupling [organic-chemistry.org]

- 8. agilent.com [agilent.com]

- 9. series.publisso.de [series.publisso.de]

- 10. waters.com [waters.com]

- 11. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. fiveable.me [fiveable.me]

- 15. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. researchgate.net [researchgate.net]

- 20. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Benzylamine [webbook.nist.gov]

- 23. Benzylamine(100-46-9) MS [m.chemicalbook.com]

Unveiling the Mechanism: A Technical Guide to PC190723 as a Potent FtsZ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel bacterial targets. One of the most promising avenues is the inhibition of Filamenting temperature-sensitive mutant Z (FtsZ), a prokaryotic tubulin homologue essential for bacterial cell division. This technical guide provides an in-depth examination of the mechanism of action of PC190723, a potent small molecule inhibitor of FtsZ, with a particular focus on its potential for therapeutic development. We will delve into its binding interactions, effects on FtsZ polymerization and GTPase activity, and its ultimate impact on bacterial morphology and viability. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in the field.

Introduction to FtsZ and its Inhibition by PC190723

Bacterial cytokinesis, the process of cell division, is orchestrated by the Z-ring, a dynamic polymer structure primarily composed of the FtsZ protein. FtsZ polymerizes in a GTP-dependent manner at the mid-cell, recruiting other proteins to form the divisome, which ultimately constricts to divide the cell. The critical role of FtsZ in bacterial survival and its high conservation across a broad range of pathogenic species make it an attractive target for the development of new antibiotics.

PC190723 is a benzamide derivative that has demonstrated potent, selective inhibitory activity against FtsZ, particularly in Staphylococcus aureus. Its mechanism of action is distinct from currently available antibiotics, highlighting its potential to combat drug-resistant infections. This guide will explore the molecular intricacies of how PC190723 disrupts FtsZ function.

Mechanism of Action of PC190723

The inhibitory effect of PC190723 on bacterial cell division is a multi-step process that begins with its specific binding to FtsZ, leading to a cascade of events that ultimately compromise the integrity of the Z-ring and lead to cell death.

Binding to FtsZ

PC190723 binds to a specific site on the FtsZ protein, often referred to as the "PC190723 binding site." This site is located in a cleft between the C-terminal domain and the globular core of the FtsZ monomer. This interaction is highly specific and is a key determinant of the compound's potency.

Effects on FtsZ Polymerization

A hallmark of PC190723's mechanism is its ability to promote the polymerization of FtsZ into straight, stable protofilaments. Unlike the dynamic curvature required for a functional Z-ring, these PC190723-stabilized polymers are aberrant and non-functional. This stabilization effect effectively sequesters FtsZ monomers, preventing their incorporation into a proper Z-ring.

Impact on GTPase Activity

The polymerization of FtsZ is tightly coupled to its GTPase activity. PC190723 has been shown to stimulate the GTPase activity of FtsZ. This enhanced hydrolysis of GTP leads to a depletion of the GTP-bound FtsZ monomers necessary for dynamic Z-ring formation and contributes to the overall disruption of the cell division process.

Disruption of Z-Ring Formation and Cell Morphology

The culmination of these molecular effects is the disruption of Z-ring formation at the bacterial mid-cell. In the presence of PC190723, bacteria are unable to form a functional divisome. This leads to a characteristic phenotype of cell filamentation, where the bacteria continue to grow but are unable to divide, eventually leading to cell lysis and death.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on PC190723, providing a comparative overview of its activity.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.5 - 2 µg/mL | |

| Bacillus subtilis | 0.125 µg/mL | ||

| Binding Affinity (Kd) | Staphylococcus aureus FtsZ | ~ 0.1 µM | |

| Effect on FtsZ Polymerization (Light Scattering) | Staphylococcus aureus FtsZ | Increased Polymerization | |

| Stimulation of GTPase Activity | Staphylococcus aureus FtsZ | ~ 2-3 fold increase |

Table 1: In Vitro Activity of PC190723

| Parameter | Experimental Model | Value | Reference |

| Efficacy (ED50) | Murine septicemia model (S. aureus) | 10-20 mg/kg | |

| Cellular Z-ring Localization | S. aureus (immunofluorescence) | Disrupted/Aberrant |

Table 2: In Vivo and Cellular Activity of PC190723

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of PC190723.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ by measuring the increase in light scattering as monomers assemble into larger polymers.

Protocol:

-

Purified FtsZ protein is prepared in a polymerization buffer (e.g., MES buffer with MgCl2 and KCl).

-

The protein solution is pre-incubated with varying concentrations of PC190723 or a vehicle control.

-

Polymerization is initiated by the addition of GTP.

-

The change in light scattering at a specific wavelength (e.g., 340 nm) is monitored over time using a spectrophotometer or a plate reader.

-

An increase in light scattering relative to the control indicates the promotion of polymerization.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its enzymatic activity.

Protocol:

-

Purified FtsZ is incubated with varying concentrations of PC190723 in a reaction buffer.

-

The reaction is initiated by the addition of GTP.

-

The amount of inorganic phosphate (Pi) released from GTP hydrolysis is measured over time. This can be done using a colorimetric method, such as the malachite green assay.

-

The rate of GTP hydrolysis is calculated and compared between treated and untreated samples.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

A two-fold serial dilution of PC190723 is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of PC190723 at which no visible bacterial growth is observed.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in the mechanism of action of PC190723.

Caption: Signaling pathway of FtsZ inhibition by PC190723.

Caption: Experimental workflow for characterizing PC190723.

Conclusion and Future Directions

PC190723 represents a significant advancement in the quest for novel antibiotics targeting FtsZ. Its unique mechanism of action, involving the stabilization of FtsZ polymers and stimulation of GTPase activity, provides a solid foundation for the development of a new class of antibacterial agents. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of PC190723 analogues to enhance their clinical potential. Additionally, a deeper understanding of the structural basis for its interaction with FtsZ from various pathogenic species will be crucial for developing broad-spectrum FtsZ inhibitors. The detailed methodologies and data presented in this guide offer a valuable resource for researchers dedicated to advancing this promising area of drug discovery.

Biological Activity of Novel 2,6-Difluoro-3-methoxybenzylamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of a novel class of compounds, the 2,6-difluoro-3-methoxybenzylamine analogs. While direct research on benzylamine analogs is emerging, this document leverages the extensive data available for the structurally related 2,6-difluoro-3-alkoxybenzamide analogs to infer their biological potential. These compounds have demonstrated significant promise as antibacterial agents through the inhibition of the essential bacterial cell division protein, FtsZ. This guide details their mechanism of action, presents quantitative biological data for key analogs, outlines detailed experimental protocols for their evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: Targeting Bacterial Cell Division

The rise of antibiotic-resistant bacteria presents a critical global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin that is essential for bacterial cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome complex, which ultimately leads to cell septation and the formation of two daughter cells. Inhibition of FtsZ polymerization disrupts this process, leading to filamentation of the bacteria and eventual cell death.

The 2,6-difluorobenzamide scaffold has been identified as a potent inhibitor of FtsZ. The fluorine atoms at the 2 and 6 positions are crucial for activity, likely by inducing a non-planar conformation of the molecule that favors binding to an allosteric site on FtsZ. The substituent at the 3-position, typically an alkoxy group, plays a significant role in modulating the compound's potency and pharmacokinetic properties. This guide focuses on analogs with a 3-methoxy group and related alkoxy substituents, providing insights into the structure-activity relationships (SAR) of this chemical class.

Mechanism of Action: Inhibition of FtsZ Polymerization

The primary mechanism of action for 2,6-difluoro-3-alkoxybenzamide analogs is the inhibition of FtsZ polymerization. These small molecules bind to a hydrophobic pocket on FtsZ, distinct from the GTP-binding site. This binding event is thought to induce a conformational change in the FtsZ protein that is incompatible with its proper assembly into protofilaments and the subsequent formation of the Z-ring.

The consequences of this inhibition are twofold:

-

Disruption of Z-ring formation: The inability of FtsZ to polymerize correctly prevents the formation of the Z-ring, a critical first step in bacterial cell division.

-

Inhibition of GTPase activity: FtsZ possesses intrinsic GTPase activity that is coupled to its polymerization dynamics. Many 2,6-difluorobenzamide analogs have been shown to inhibit this GTPase activity, further disrupting FtsZ function.

The overall effect is a complete blockage of cell division, leading to the characteristic elongated or enlarged morphology of treated bacteria and ultimately, cell death.

Below is a diagram illustrating the FtsZ-mediated bacterial cell division pathway and the point of inhibition by 2,6-difluoro-3-methoxybenzylamine analogs.

Caption: FtsZ polymerization pathway and inhibition.

Quantitative Biological Data

The antibacterial efficacy of 2,6-difluoro-3-alkoxybenzamide analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for several key analogs against various bacterial strains.

| Compound ID | 3-Position Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| PC190723 | -OCH2-(2-pyridyl) | Staphylococcus aureus ATCC 29213 | 1 | [1] |

| Staphylococcus aureus (MRSA) | 1 | [2] | ||

| Bacillus subtilis | 1 | [3] | ||

| TXA-707 | -OCH2-(5-thiazolyl) | Staphylococcus aureus (MSSA & MRSA) | 1 | [4][5] |

| Compound 1 | -O(CH2)2-morpholine | Staphylococcus aureus ATCC 29213 | 0.12 | [1] |

| DFMBA | -OCH3 | Staphylococcus aureus | >128 | [6] |

| DFHBA | -O(CH2)5CH3 | Staphylococcus aureus | 4 | [6] |

| Analog 7 | -O(CH2)3Cl | Bacillus subtilis | 0.25-1 | [7] |

| Staphylococcus aureus | <10 | [7] | ||

| Analog 12 | -O(CH2)3Br | Bacillus subtilis | 0.25-1 | [7] |

| Staphylococcus aureus | <10 | [7] | ||

| Analog 17 | -O(CH2)4CH3 | Bacillus subtilis | 0.25-1 | [7] |

| Staphylococcus aureus | <10 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 2,6-difluoro-3-methoxybenzylamine analogs.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

Caption: Workflow for MIC determination.

Materials:

-

Test compounds

-

Bacterial strains (e.g., S. aureus, B. subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (for inoculum standardization)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

-

Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the ability of a compound to inhibit the GTP-dependent polymerization of purified FtsZ protein by monitoring changes in light scattering.

Workflow Diagram:

Caption: FtsZ polymerization assay workflow.

Materials:

-

Purified FtsZ protein

-

Test compounds

-

Guanosine triphosphate (GTP)

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

-

Fluorometer or spectrophotometer with a light scattering accessory

-

Cuvettes

Procedure:

-

Reaction Setup: In a cuvette, mix purified FtsZ protein (e.g., 10 µM) with the test compound at various concentrations in polymerization buffer.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for compound binding.

-

Initiation of Polymerization: Initiate the polymerization reaction by adding a stock solution of GTP (e.g., to a final concentration of 1 mM).

-

Data Acquisition: Immediately monitor the change in light scattering at a 90° angle over time. An increase in light scattering indicates FtsZ polymerization.

-

Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a vehicle control (e.g., DMSO) to determine the inhibitory effect.

Structure-Activity Relationship (SAR)

The biological activity of 2,6-difluoro-3-alkoxybenzamide analogs is highly dependent on the nature of the substituent at the 3-position. Key SAR observations include:

-

Alkoxy Chain Length: The length and branching of the alkoxy chain significantly impact potency. For simple alkyl chains, a length of 5-6 carbons appears to be optimal for anti-staphylococcal activity.

-

Polar and Heterocyclic Groups: Introduction of polar groups or heterocyclic rings at the terminus of the alkoxy chain can enhance potency and improve physicochemical properties. For instance, the pyridyl group in PC190723 and the thiazolyl group in TXA-707 contribute to their high potency.

-

Prodrug Strategies: The development of prodrugs, such as TXA-709 (a prodrug of TXA-707), has been a successful strategy to improve the pharmacokinetic profile and in vivo efficacy of these compounds.[8]

Conclusion

The 2,6-difluoro-3-methoxybenzylamine scaffold and its related alkoxy analogs represent a promising class of novel antibacterial agents targeting the essential cell division protein FtsZ. Their potent activity against Gram-positive bacteria, including multidrug-resistant strains, makes them attractive candidates for further development. This technical guide provides a foundational understanding of their biological activity, mechanism of action, and methods for their evaluation, serving as a valuable resource for researchers in the field of antibacterial drug discovery. Further optimization of this scaffold holds the potential to deliver next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2,6-Difluoro-3-methoxybenzylamine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and physicochemical properties of bioactive compounds. The unique electronic properties of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 2,6-Difluoro-3-methoxybenzylamine emerges as a valuable and versatile building block. Its distinct substitution pattern—two fluorine atoms ortho to the aminomethyl group and a methoxy group meta to it—offers a unique combination of steric and electronic features that can be exploited in the design of novel chemical entities.

This in-depth technical guide provides a comprehensive overview of 2,6-Difluoro-3-methoxybenzylamine, focusing on its synthesis, key reactions, and potential applications as a foundational element in the construction of complex molecular architectures, particularly within the realm of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Difluoro-3-methoxybenzylamine and its common precursor, 2,6-Difluoro-3-methoxybenzonitrile, is presented in Table 1. This data is essential for planning synthetic routes and for the characterization of these compounds.

| Property | 2,6-Difluoro-3-methoxybenzylamine | 2,6-Difluoro-3-methoxybenzonitrile |

| Molecular Formula | C₈H₉F₂NO | C₈H₅F₂NO |

| Molecular Weight | 173.16 g/mol | 169.13 g/mol |

| CAS Number | 886498-50-6 | 886498-35-7 |

| Appearance | Not specified (likely an oil or low-melting solid) | Not specified (likely a solid) |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |

Synthesis of 2,6-Difluoro-3-methoxybenzylamine

The primary and most direct route to 2,6-Difluoro-3-methoxybenzylamine is through the reduction of its corresponding benzonitrile precursor, 2,6-Difluoro-3-methoxybenzonitrile. This nitrile is commercially available from various suppliers, making it a convenient starting material. Two principal methods for this transformation are catalytic hydrogenation and chemical reduction with metal hydrides.

Synthesis Pathway Overview

Caption: General synthesis pathway for 2,6-Difluoro-3-methoxybenzylamine.

Experimental Protocols

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitriles to primary amines and is often favored for its scalability and milder reaction conditions compared to metal hydride reductions.

General Protocol:

-

Catalyst Preparation: In a suitable hydrogenation vessel, a catalyst such as 10% Palladium on Carbon (Pd/C) or Raney Nickel is suspended in a solvent. Common solvents include ethanol, methanol, or tetrahydrofuran (THF). For substrates sensitive to hydrogenolysis, catalysts with reduced activity might be preferable.

-

Reaction Setup: 2,6-Difluoro-3-methoxybenzonitrile is dissolved in the chosen solvent and added to the hydrogenation vessel containing the catalyst. To suppress the formation of secondary amine byproducts, ammonia is often added to the reaction mixture, typically as a solution in methanol or as anhydrous gas.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is agitated vigorously at a controlled temperature (typically ranging from room temperature to 80 °C) and pressure (from atmospheric pressure to several bars).

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 2,6-Difluoro-3-methoxybenzylamine.

| Parameter | Typical Conditions |

| Catalyst | 10% Pd/C, Raney Nickel |

| Solvent | Ethanol, Methanol, THF |

| Hydrogen Pressure | 1 - 50 bar |

| Temperature | 25 - 80 °C |

| Additive | Ammonia (to suppress secondary amine formation) |

| Typical Yield | 70 - 95% (highly substrate dependent) |

Method 2: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency. This method is particularly useful for small-scale syntheses in a laboratory setting.

General Protocol:

-

Reaction Setup: A solution of 2,6-Difluoro-3-methoxybenzonitrile in an anhydrous ether solvent (such as diethyl ether or THF) is prepared. In a separate, dry, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, a suspension of LiAlH₄ in the same anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Addition: The solution of the nitrile is added dropwise to the LiAlH₄ suspension at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic and the addition rate should be managed to maintain the desired temperature.

-

Reaction and Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period of time until the reaction is complete, as monitored by TLC or GC-MS.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Extraction and Purification: The resulting mixture is filtered, and the filter cake is washed with the ether solvent. The combined organic phases are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude amine can then be purified by distillation or column chromatography.[1][2][3][4]

| Parameter | Typical Conditions |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether, THF |

| Temperature | 0 °C to reflux |

| Molar Ratio | 1.5 - 2.0 equivalents of LiAlH₄ per mole of nitrile |

| Work-up | Fieser work-up (H₂O, NaOH(aq), H₂O) |

| Typical Yield | 80 - 95% (highly substrate dependent) |

Applications in Organic Synthesis

The utility of 2,6-Difluoro-3-methoxybenzylamine as a building block stems from the reactivity of the primary amine functionality, which can readily participate in a variety of classical and modern organic transformations. The presence of the difluoro and methoxy substituents on the aromatic ring provides a handle for further functionalization and influences the properties of the resulting molecules.

Key Reactions of the Benzylamine Moiety

The primary amine group of 2,6-Difluoro-3-methoxybenzylamine can undergo a range of reactions, including:

-

Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This is a fundamental transformation in the synthesis of many pharmaceuticals.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form secondary or tertiary amines.

-

N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (often under metal catalysis, e.g., Buchwald-Hartwig amination) to introduce substituents on the nitrogen atom.

-

Formation of Heterocycles: The amine can serve as a key component in the construction of various nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry.

Logical Workflow for Utilizing 2,6-Difluoro-3-methoxybenzylamine

Caption: Synthetic utility of 2,6-Difluoro-3-methoxybenzylamine.

Case Study: Potential Application in Medicinal Chemistry

While specific examples of the use of 2,6-Difluoro-3-methoxybenzylamine in the public domain are limited, its structural motifs are present in compounds of medicinal interest. For instance, substituted benzylamines are core components of various enzyme inhibitors and receptor modulators. The 2,6-difluoro substitution pattern is known to restrict the conformation of the benzyl group and can enhance binding to protein targets by participating in favorable interactions.

A hypothetical application could involve the synthesis of a novel kinase inhibitor. The benzylamine could be coupled with a heterocyclic core, a common feature in many kinase inhibitors. The fluorine atoms could potentially interact with the protein backbone or specific amino acid residues in the active site, while the methoxy group could be a site for further modification to fine-tune solubility and other properties.

Conclusion

2,6-Difluoro-3-methoxybenzylamine represents a promising, albeit currently underutilized, building block for organic synthesis. Its straightforward preparation from the corresponding benzonitrile, combined with the versatile reactivity of the primary amine, makes it an attractive starting material for the synthesis of complex and potentially bioactive molecules. The unique electronic and steric properties conferred by the difluoro and methoxy substituents offer medicinal chemists a valuable tool for lead optimization and the design of next-generation therapeutics. Further exploration of the synthetic utility of this compound is warranted and is likely to uncover novel applications in various fields of chemical research.

References

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]

- 2. CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of 2,6-difluoro-3-methoxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the conformational properties of 2,6-difluoro-3-methoxybenzamide (DFMBA), a key scaffold in the development of novel antibacterial agents targeting the FtsZ protein. The conformational landscape of these derivatives is critical to their biological activity, and understanding their structural preferences is paramount for rational drug design.

Core Findings: The Non-Planar Nature of 2,6-difluoro-3-methoxybenzamide

Computational studies have revealed that the introduction of fluorine atoms at the 2 and 6 positions of the benzamide ring system induces a non-planar conformation in the molecule. This is a significant deviation from the planar structure of the non-fluorinated analog, 3-methoxybenzamide. The lowest energy conformation of an isolated DFMBA molecule is characterized by a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring.[1] This twisted conformation is believed to be crucial for its binding affinity to the FtsZ protein.

When bound to its biological target, Staphylococcus aureus FtsZ, DFMBA adopts a similar non-planar conformation, as evidenced by X-ray crystallography (PDB ID: 6YD1).[1][2] This confirms the biological relevance of the computationally predicted low-energy conformer.

Quantitative Conformational Data

The following tables summarize the key conformational parameters of 2,6-difluoro-3-methoxybenzamide, comparing the computationally determined lowest-energy conformer of the isolated molecule with its experimentally determined conformation when bound to the FtsZ protein.

Table 1: Key Dihedral Angles of 2,6-difluoro-3-methoxybenzamide (°)

| Dihedral Angle | Calculated Lowest Energy Conformer | Protein-Bound Conformer (PDB: 6YD1) |

| O=C-C-C (carboxamide vs. ring) | -27.0[1] | -28.5 |

| C-N-C=O (amide plane) | ~180 | ~179 |

| F-C-C-F (fluorine atoms) | ~0 | ~1 |

| C-O-C-H (methoxy group) | ~180 | ~179 |

Table 2: Selected Bond Lengths of 2,6-difluoro-3-methoxybenzamide (Å)

| Bond | Calculated Lowest Energy Conformer | Protein-Bound Conformer (PDB: 6YD1) |

| C=O (carbonyl) | 1.23 | 1.24 |

| C-N (amide) | 1.34 | 1.33 |

| C-C (ring-carboxamide) | 1.50 | 1.51 |

| C-F (average) | 1.35 | 1.36 |

| C-O (methoxy) | 1.37 | 1.36 |

Table 3: Representative Conformational Energy Profile of Isolated DFMBA

This table presents a representative energy profile based on the findings that non-planar conformations are energetically favored. The energy values are illustrative and based on the description in the literature.[1]

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

| 0 | Planar (eclipsed) | High |

| -27 | Twisted (staggered) | 0.0 (Lowest) |

| -90 | Perpendicular | Very High |

| -153 | Twisted (staggered) | Low |

| 180 | Planar (eclipsed) | High |

Experimental and Computational Protocols

Computational Conformational Analysis Protocol

A systematic grid scan approach was employed to explore the conformational space of isolated 2,6-difluoro-3-methoxybenzamide.

Methodology:

-

Software: The VEGA ZZ molecular modeling suite was utilized for this analysis.[3][4]

-

3D Model Generation: A three-dimensional structure of the DFMBA molecule was constructed using the molecular editor within VEGA ZZ.

-

Systematic Conformational Search:

-

A systematic grid scan was performed by rotating the torsion angle defined by the atoms of the carboxamide group and the adjacent phenyl ring.

-

The rotation was conducted in 10° increments over a full 360° range.[1]

-

-

Energy Minimization: For each generated conformer, an energy minimization was carried out using the AMMP (Assisted Model Building with Energy Refinement) program integrated within VEGA ZZ, employing the SP4 force field.[5]

-

Conformational Energy Profile: The steric energy of each minimized conformer was calculated. A plot of the relative energy against the corresponding dihedral angle was generated to visualize the conformational energy landscape and identify the lowest energy conformers.

X-ray Crystallography Protocol for the FtsZ-DFMBA Complex

The three-dimensional structure of Staphylococcus aureus FtsZ in a complex with 2,6-difluoro-3-methoxybenzamide was elucidated using single-crystal X-ray diffraction.

Methodology:

-

Protein Expression and Purification: The FtsZ protein was expressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

-

Crystallization:

-

The purified FtsZ protein was concentrated and mixed with a solution of DFMBA.

-

Crystals of the FtsZ-DFMBA complex were grown using the vapor diffusion method (either sitting-drop or hanging-drop). This involves equilibrating a drop of the protein-ligand mixture against a reservoir solution containing a precipitant, which slowly concentrates the drop and promotes crystallization.

-

-

Data Collection:

-

A single, high-quality crystal was selected, cryo-protected, and flash-cooled in liquid nitrogen.

-

X-ray diffraction data were collected at a synchrotron light source.

-

-

Structure Solution and Refinement:

-

The diffraction data were processed, and the structure was solved using molecular replacement, with a previously determined FtsZ structure serving as the search model.

-

The initial model was then refined against the experimental data, and the DFMBA ligand was built into the electron density map.

-

The final refined structure was validated and deposited in the Protein Data Bank with the accession code 6YD1.[2]

-

Visualizations

The following diagrams illustrate the workflow of the conformational analysis and the key structural features of 2,6-difluoro-3-methoxybenzamide.

References

- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGA ZZ Tutorials [ddl.unimi.it]

- 4. VEGA ZZ tutorial - How to build a small molecule [ddl.unimi.it]

- 5. pubs.acs.org [pubs.acs.org]

The Fluorine Advantage: Enhancing the Potency of Benzamide FtsZ Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antibacterial targets and therapeutic strategies. One of the most promising of these is the inhibition of the bacterial cell division protein FtsZ. As a key component of the division machinery, its disruption leads to a failure in cytokinesis and subsequent bacterial cell death. Within the landscape of FtsZ inhibitors, benzamide derivatives have emerged as a particularly promising class of compounds. This technical guide delves into the critical role of fluorination in augmenting the efficacy of these inhibitors, providing a comprehensive overview of the structure-activity relationships, detailed experimental protocols for their evaluation, and a summary of their quantitative effects.

The Critical Role of FtsZ in Bacterial Cell Division

Filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin, is a GTP-dependent protein that is central to bacterial cell division. In the presence of GTP, FtsZ monomers polymerize into protofilaments, which then assemble into a dynamic ring-like structure at the mid-cell, known as the Z-ring. This Z-ring serves as a scaffold for the recruitment of other cell division proteins, collectively forming the divisome. The controlled constriction of the Z-ring leads to the invagination of the cell membrane and septum formation, ultimately resulting in the division of the parent cell into two daughter cells. The essential and highly conserved nature of FtsZ across a wide range of bacterial species makes it an attractive target for the development of new antibacterial agents.

Fluorination: A Key Strategy in Enhancing Benzamide Inhibitor Potency

The strategic incorporation of fluorine atoms into the benzamide scaffold has been shown to be a highly effective strategy for improving the potency and pharmacological properties of FtsZ inhibitors. The 2,6-difluorobenzamide motif, in particular, has been identified as a critical component for potent FtsZ inhibition.

The benefits of fluorination in this context are multifaceted:

-

Improved Metabolic Stability: Fluorine's high electronegativity and the strength of the carbon-fluorine bond can block sites of metabolic oxidation, leading to increased stability of the compound in biological systems.[1]

-

Enhanced Binding Affinity: The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to more favorable interactions with the FtsZ protein. It can also induce specific conformations that are more amenable to binding within the allosteric site of FtsZ.[2]

-

Increased Potency: The combination of improved stability and binding affinity often translates to a significant increase in antibacterial activity, as reflected by lower Minimum Inhibitory Concentration (MIC) values.[3][4]

Quantitative Analysis of Fluorination Effects

The impact of fluorination on the antibacterial activity of benzamide FtsZ inhibitors is clearly demonstrated by comparing the MIC values of fluorinated and non-fluorinated analogs against various bacterial strains. The following table summarizes representative data from the literature, highlighting the enhanced potency conferred by the 2,6-difluoro substitution.

| Compound | R Group | Fluorination | Target Organism | MIC (µg/mL) | Reference |

| 1 | 3-methoxy | None | S. aureus | >100 | [2] |

| 2 | 3-methoxy | 2,6-difluoro | S. aureus | 1-10 | [2][3] |

| 3 | 3-(3-chloropropoxy) | 2,6-difluoro | B. subtilis | 0.25 | [3] |

| 4 | 3-(4-bromobutoxy) | 2,6-difluoro | B. subtilis | 0.5 | [3] |

| 5 | 3-hexyloxy | None | S. aureus | Moderately Active | [2] |

| 6 | 3-hexyloxy | 2,6-difluoro | S. aureus | Highly Active | [2] |

Note: The specific MIC values can vary depending on the specific assay conditions and bacterial strains used.

Experimental Protocols for the Evaluation of FtsZ Inhibitors

The characterization of benzamide FtsZ inhibitors involves a series of in vitro assays to determine their mechanism of action and antibacterial efficacy. The following are detailed methodologies for key experiments.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP stock solution (10 mM)

-

Test compound dissolved in DMSO

-

Fluorometer or spectrophotometer with a 90° light scattering detection capability

Procedure:

-

Prepare a reaction mixture containing the polymerization buffer and the desired final concentration of FtsZ (typically 5-12 µM).

-

Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Incubate the mixture at 30°C for 10 minutes.

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin monitoring the light scattering at 350 nm at regular intervals (e.g., every 15-30 seconds) for 15-30 minutes.

-

Plot the light scattering intensity versus time to obtain polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the control.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A common method involves the colorimetric detection of released inorganic phosphate (Pi).

Materials:

-

Purified FtsZ protein

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl₂)

-

GTP stock solution (1 mM)

-

Test compound dissolved in DMSO

-

Malachite green-based phosphate detection reagent

-

Microplate reader

Procedure:

-

Set up reactions in a 96-well plate containing the assay buffer, FtsZ (typically 2-5 µM), and the test compound at various concentrations.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 50 µM.

-

At specific time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction by adding the malachite green reagent.

-

After color development, measure the absorbance at ~630 nm using a microplate reader.

-

Generate a phosphate standard curve to convert absorbance values to the concentration of Pi released.

-

Calculate the rate of GTP hydrolysis for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound serially diluted in DMSO or broth

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Drug Discovery and Development Workflow

The path from identifying a potential FtsZ inhibitor to a viable drug candidate involves a structured workflow.

Conclusion

The inhibition of FtsZ represents a validated and highly promising strategy for the development of novel antibacterial agents. Within the class of benzamide inhibitors, the incorporation of fluorine, particularly the 2,6-difluorobenzamide motif, has proven to be a critical design element for enhancing potency, metabolic stability, and overall antibacterial efficacy. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of these compounds. As the threat of antibiotic resistance continues to grow, the targeted development of fluorinated benzamide FtsZ inhibitors offers a compelling path forward in the quest for new and effective treatments for bacterial infections.

References

Methodological & Application

Application Notes and Protocols: A Detailed Experimental Protocol for the Synthesis of 2,6-Difluoro-3-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2,6-Difluoro-3-methoxybenzylamine, a potentially valuable building block in medicinal chemistry and drug development. The synthesis involves the initial ortho-formylation of 1,3-difluoro-2-methoxybenzene to yield the key intermediate, 2,6-Difluoro-3-methoxybenzaldehyde, followed by a reductive amination to produce the target benzylamine.

Introduction

Fluorinated and methoxy-substituted benzylamines are important pharmacophores found in a variety of biologically active molecules. The specific substitution pattern of 2,6-Difluoro-3-methoxybenzylamine offers unique electronic and conformational properties that can be exploited in the design of novel therapeutic agents. The protocol detailed below is based on established and reliable organic transformations, ensuring a high degree of reproducibility.

Overall Reaction Scheme

The synthesis is divided into two main stages:

Step 1: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde

Step 2: Synthesis of 2,6-Difluoro-3-methoxybenzylamine

Data Presentation

Table 1: Reagents and Materials for Step 1: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,3-Difluoro-2-methoxybenzene | C₇H₆F₂O | 144.12 | 10.0 g | 0.0694 | Starting material |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 30.5 mL | 0.0763 | Use with caution, pyrophoric |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 7.6 g (8.1 mL) | 0.104 | Anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous, distilled from Na/benzophenone |

| Hydrochloric acid (1 M) | HCl | 36.46 | 100 mL | - | For workup |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | - | For extraction |

| Saturated sodium chloride solution (Brine) | NaCl | 58.44 | 100 mL | - | For washing |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - | For drying |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For chromatography |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | For chromatography |

Table 2: Reagents and Materials for Step 2: Synthesis of 2,6-Difluoro-3-methoxybenzylamine

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,6-Difluoro-3-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | 10.0 g | 0.0581 | From Step 1 |

| Ammonium chloride | NH₄Cl | 53.49 | 4.67 g | 0.0873 | |

| Sodium borohydride | NaBH₄ | 37.83 | 2.64 g | 0.0698 | Handle with care, reacts with water |

| Methanol | CH₃OH | 32.04 | 200 mL | - | |

| Aqueous ammonia (28-30%) | NH₃ | 17.03 | 50 mL | - | Use in a well-ventilated fume hood |

| Dichloromethane | CH₂Cl₂ | 84.93 | 300 mL | - | For extraction |

| Saturated sodium chloride solution (Brine) | NaCl | 58.44 | 100 mL | - | For washing |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde

This procedure is adapted from established methods for the ortho-formylation of substituted aromatic compounds.[1][2][3]

-

Reaction Setup: To a dry, nitrogen-purged 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 1,3-difluoro-2-methoxybenzene (10.0 g, 0.0694 mol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 200 mL) to dissolve the starting material.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 30.5 mL, 0.0763 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 8.1 mL, 0.104 mol) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

Warming: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (100 mL) while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2,6-Difluoro-3-methoxybenzaldehyde as a solid.

Step 2: Synthesis of 2,6-Difluoro-3-methoxybenzylamine

This protocol utilizes a one-pot reductive amination procedure.[4][5][6]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Difluoro-3-methoxybenzaldehyde (10.0 g, 0.0581 mol) in methanol (200 mL).

-

Addition of Ammonia Source: Add ammonium chloride (4.67 g, 0.0873 mol) followed by aqueous ammonia (28-30%, 50 mL). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (2.64 g, 0.0698 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-Difluoro-3-methoxybenzylamine.

-

Purification: The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization, if necessary.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 2,6-Difluoro-3-methoxybenzylamine.

Safety Precautions

-

n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated area and avoid contact with water during storage and handling.

-

Anhydrous solvents are flammable. Use in a well-ventilated fume hood away from ignition sources.

-

Aqueous ammonia is corrosive and has a pungent odor. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Characterization

The final product and intermediate should be characterized by standard analytical techniques:

-

¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the structure and substitution pattern of the aromatic ring.

-

¹³C NMR Spectroscopy: To confirm the carbon framework.

-

Mass Spectrometry: To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O in the aldehyde, N-H in the amine).

This detailed protocol provides a reliable pathway for the synthesis of 2,6-Difluoro-3-methoxybenzylamine, enabling further research into its potential applications in drug discovery and materials science.

References

- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Synthesis of Novel FtsZ Inhibitors from 2,6-Difluoro-3-methoxybenzylamine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of potent bacterial cell division protein FtsZ inhibitors, starting from the readily available precursor, 2,6-Difluoro-3-methoxybenzylamine. The protocols outlined herein are based on established chemical transformations and published research, offering a comprehensive guide for the synthesis and evaluation of this promising class of antibacterial agents.

Introduction

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial and highly conserved prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin. It plays a pivotal role in bacterial cell division by polymerizing in a GTP-dependent manner to form the Z-ring at the division site. This Z-ring serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell division.[1] Inhibition of FtsZ's function disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death, making it an attractive target for novel antibiotics.[1] The 2,6-difluorobenzamide scaffold has been identified as a key pharmacophore for potent FtsZ inhibitors. This application note details a synthetic pathway to access novel 2,6-difluorobenzamide-based FtsZ inhibitors.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-step process starting from 2,6-Difluoro-3-methoxybenzylamine:

-

Oxidation: The initial step involves the oxidation of the benzylamine to the corresponding benzamide.

-

Demethylation: The methoxy group of the resulting benzamide is then demethylated to yield the key intermediate, 2,6-Difluoro-3-hydroxybenzamide.

-

O-alkylation: Finally, the hydroxyl group is alkylated with various side chains to generate a library of potential FtsZ inhibitors.